molecular formula C9H17ClN2O B1323090 1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride CAS No. 548769-02-4

1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride

Cat. No. B1323090
CAS RN: 548769-02-4
M. Wt: 204.7 g/mol
InChI Key: PNPJJNPAAUMVJK-UHFFFAOYSA-N
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Description

The compound "1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various pyrrolidin-2-one derivatives and their synthesis, which can provide insights into the chemical nature and potential synthesis pathways for the compound . These derivatives are of interest due to their pharmacological properties, including antiarrhythmic, hypotensive, and alpha-adrenolytic activities .

Synthesis Analysis

The synthesis of pyrrolidin-2-one derivatives often involves multi-step reactions, including nucleophilic aromatic substitution, hydrogenation, iodination , and the use of chiral intermediates such as cyclic sulfates . The enantiomers of these compounds can be synthesized using methods like the Sharpless asymmetric dihydroxylation or hydrolytic kinetic resolution . The synthesis of related compounds, such as 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, involves acylation and nucleophilic substitution .

Molecular Structure Analysis

The molecular structure of pyrrolidin-2-one derivatives is critical for their biological activity. For instance, the presence of a piperazine ring and a hydroxy group in the propyl chain are essential for the affinity of the compounds to alpha-adrenoceptors . The crystal structure of a related compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, shows a nonplanar molecule with the piperidine ring in a chair conformation .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolidin-2-one derivatives include chlorination, condensation with piperidine , and aminolysis with phenyl-piperazine . These reactions are often optimized for scale-up and yield improvement. The derivatives can undergo further functionalization to enhance their pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidin-2-one derivatives are influenced by their molecular structure. For example, the enantiomeric purity of these compounds is crucial for their biological activity and can be determined using techniques like capillary electrophoresis or high-performance liquid chromatography . The crystal structure analysis provides information on the conformation and the absence of intra- or intermolecular hydrogen bonds .

Scientific Research Applications

Synthesis and Chemistry

  • Method for Synthesis : A novel method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, a compound closely related to "1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride", using catalytic hydrogenation of pyrrolylpyridine, which is significant in medicinal chemistry (Smaliy et al., 2011).

  • Synthesis of Derivatives : Synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives was explored, highlighting the chemical versatility of the core structure and its potential application in drug development (Barbara Malawska et al., 2002).

  • Chemical Structure Analysis : Studies on thioanalogues of N-1-methylanabasine and nicotine including compounds similar to "1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride", provide insights into the chemical structure and spectral characteristics essential for pharmacological applications (Marzena Wojciechowska-Nowak et al., 2011).

Medicinal and Biological Applications

  • Antimicrobial and Larvicidal Activities : Certain 2-hydroxypyrrolidine/piperidine derivatives, which share structural similarities with "1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride", have demonstrated antimicrobial and larvicidal activities, suggesting potential applications in pest control and infection management (M. Suresh et al., 2016).

  • Antibacterial Activity : Microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, structurally related to "1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride", has been researched for antibacterial activity, indicating their potential in developing new antibacterial agents (Ram C.Merugu et al., 2010).

Pharmacological Properties

  • Pharmacokinetics and Metabolism :

Research on compounds similar to "1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride" has revealed insights into their metabolism, excretion, and pharmacokinetics. For instance, studies on dipeptidyl peptidase IV inhibitors with structural similarities provide valuable information on their absorption, distribution, and elimination in the body, which is crucial for drug development (Sharma et al., 2012).

  • Antiviral and Antifungal Activities : The synthesis and characterization of specific compounds, structurally related to "1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride", have shown promising antiviral and antifungal activities. This highlights the potential of these compounds in developing treatments for viral and fungal infections (Li et al., 2015).

properties

IUPAC Name

1-piperidin-4-ylpyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c12-9-2-1-7-11(9)8-3-5-10-6-4-8;/h8,10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPJJNPAAUMVJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629828
Record name 1-(Piperidin-4-yl)pyrrolidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride

CAS RN

548769-02-4, 91596-61-1
Record name 1-(Piperidin-4-yl)pyrrolidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidin-4-yl-pyrrolidin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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